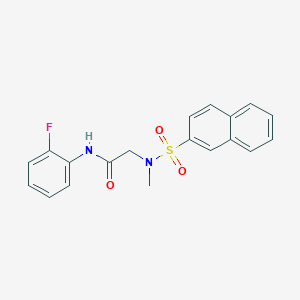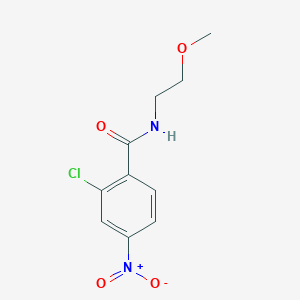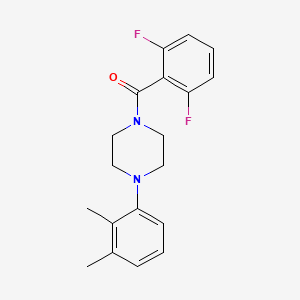![molecular formula C13H10F3NOS B4695170 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4695170.png)
5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide
Overview
Description
5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors and acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Mechanism of Action
5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide acts by inhibiting the activity of several protein kinases, including BTK, FLT3, and JAK3. These enzymes are involved in the growth and proliferation of cancer cells, and their inhibition can lead to the death of cancer cells. 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects:
5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to inhibit the activity of several protein kinases that are involved in cancer cell growth and proliferation. In addition, 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, further contributing to its anti-tumor activity. However, more research is needed to fully understand the biochemical and physiological effects of 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancer. In addition, its synthesis method has been optimized to provide high yields and purity, making it suitable for use in research and development. However, one of the limitations of 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for research on 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide. One area of research could be to investigate its potential use in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Another area of research could be to evaluate its potential use in the treatment of specific types of cancer, such as lymphoma or leukemia. Additionally, more research is needed to fully understand the biochemical and physiological effects of 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide, as well as its potential toxicity and side effects. Overall, 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide shows promise as a potential therapeutic agent for the treatment of cancer, and further research is needed to fully evaluate its potential.
Scientific Research Applications
5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several protein kinases that are involved in cancer cell growth and proliferation, including BTK, FLT3, and JAK3. In preclinical studies, 5-methyl-N-[4-(trifluoromethyl)phenyl]-3-thiophenecarboxamide has demonstrated potent anti-tumor activity and has shown promise as a potential therapeutic agent for the treatment of cancer.
properties
IUPAC Name |
5-methyl-N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NOS/c1-8-6-9(7-19-8)12(18)17-11-4-2-10(3-5-11)13(14,15)16/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCDVFIDNGXKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-morpholinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4695090.png)

![2-[(4-nitrobenzoyl)amino]-N-propylbenzamide](/img/structure/B4695104.png)

![N-{3-[N-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B4695138.png)
![1-(4-methoxyphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4695145.png)

![4-iodo-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4695161.png)
![6-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695169.png)
![2,2-dimethyl-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4695172.png)
![3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4695182.png)
![N-cyclohexyl-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4695183.png)
![ethyl 3-[(4-biphenylylcarbonyl)amino]benzoate](/img/structure/B4695188.png)
![2-cyano-N-cyclopropyl-3-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylamide](/img/structure/B4695194.png)